molecular formula C15H25NO3S B14602155 Heptyl 4-(dimethylamino)benzene-1-sulfonate CAS No. 61165-53-5

Heptyl 4-(dimethylamino)benzene-1-sulfonate

Cat. No.: B14602155
CAS No.: 61165-53-5
M. Wt: 299.4 g/mol
InChI Key: FOZRBKQNKUSPIC-UHFFFAOYSA-N
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Description

Heptyl 4-(dimethylamino)benzene-1-sulfonate is an organic compound that belongs to the class of benzene derivatives It features a heptyl group attached to the benzene ring, along with a dimethylamino group and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 4-(dimethylamino)benzene-1-sulfonate typically involves the sulfonation of 4-(dimethylamino)benzene with a sulfonating agent, followed by the introduction of the heptyl group. One common method involves the reaction of 4-(dimethylamino)benzenesulfonyl chloride with heptyl alcohol under basic conditions to form the desired sulfonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Heptyl 4-(dimethylamino)benzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

    Nucleophilic Substitution: Phenols and other substituted benzene derivatives.

    Electrophilic Aromatic Substitution: Nitro, bromo, and sulfonated benzene derivatives.

Scientific Research Applications

Heptyl 4-(dimethylamino)benzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Heptyl 4-(dimethylamino)benzene-1-sulfonate involves its interaction with molecular targets through various pathways:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions, with the dimethylamino group enhancing the reactivity of the ring.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

61165-53-5

Molecular Formula

C15H25NO3S

Molecular Weight

299.4 g/mol

IUPAC Name

heptyl 4-(dimethylamino)benzenesulfonate

InChI

InChI=1S/C15H25NO3S/c1-4-5-6-7-8-13-19-20(17,18)15-11-9-14(10-12-15)16(2)3/h9-12H,4-8,13H2,1-3H3

InChI Key

FOZRBKQNKUSPIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOS(=O)(=O)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

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